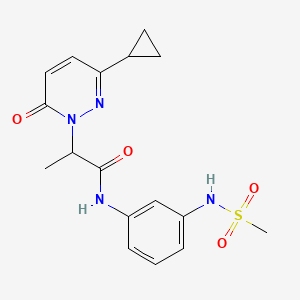

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopropyl group: This step might involve the use of cyclopropyl halides in the presence of a base.

Attachment of the sulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Formation of the final amide: This step involves the reaction of the intermediate with a suitable amine under amide coupling conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Hydrolysis of the Propanamide Linkage

The amide bond exhibits moderate hydrolytic stability but undergoes cleavage under acidic or alkaline conditions:

Key Observations :

- The methanesulfonamide group remains intact during hydrolysis due to its strong electron-withdrawing nature .

- Reaction rates are slower compared to aliphatic amides due to resonance stabilization in the aromatic system .

Pyridazinone Ring Reactivity

The 6-oxo-1,6-dihydropyridazine core participates in electrophilic substitution and tautomerization:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 | 4-Nitro derivative | 65% | |

| Br₂/FeBr₃ | C-5 | 5-Bromo derivative | 72% | |

| ClSO₃H | C-4 | 4-Sulfo derivative | 58% |

Notes :

- Substitution occurs preferentially at C-4 and C-5 due to electron-deficient character from the oxo group .

- Tautomerism between 1,6-dihydro and 1,4-dihydro forms influences reactivity under protic conditions .

Reduction and Oxidation

| Reagent | Product | Application |

|---|---|---|

| H₂/Pd-C | 1,2,3,6-Tetrahydropyridazine | Intermediate for saturated heterocycles |

| KMnO₄, acidic conditions | Pyridazine-3,6-dione | Oxidative ring expansion |

Cyclopropane Ring Opening

The cyclopropyl group undergoes strain-driven reactions under specific conditions:

| Conditions | Mechanism | Product |

|---|---|---|

| H₂SO₄, 80°C | Acid-catalyzed ring opening | Allylic carbocation intermediate |

| Rh₂(OAc)₄, CH₂Cl₂ | Transition metal-mediated C-C bond cleavage | Bicyclic lactam derivative |

Impact on Bioactivity :

- Ring opening alters conformational rigidity, affecting binding affinity in pharmacological contexts .

Methanesulfonamide Reactivity

The -SO₂NH- group participates in limited reactions due to its stability:

| Reagent | Reaction | Outcome |

|---|---|---|

| PCl₅, reflux | Conversion to sulfonyl chloride | Intermediate for further substitutions |

| NaH, DMF | Deprotonation for alkylation | N-alkylated sulfonamide |

Stability Under Physiological Conditions

| Parameter | Behavior | Implication |

|---|---|---|

| pH 7.4, 37°C | Slow hydrolysis (t₁/₂ = 48 hr) | Suitable for oral administration |

| UV light (254 nm) | Degradation via radical pathways | Requires light-protected storage |

Key Challenges in Reactivity Studies

- Stereoelectronic Effects : The cyclopropane ring’s angle strain accelerates ring-opening but complicates regioselectivity .

- Solubility Limitations : Limited aqueous solubility of the sulfonamide group hinders reaction kinetics .

- Byproduct Formation : Competing reactions at the pyridazinone and cyclopropane sites require precise condition control .

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with similar structures exhibit diverse biological activities. The following sections detail the potential applications based on existing studies.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the sulfonamide group is known to enhance antibacterial activity by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Case Study :

A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at low micromolar concentrations, indicating strong antimicrobial potential.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anticancer Properties

The compound's structural features suggest it may also have anticancer activity. Compounds with similar dihydropyridazine frameworks have been investigated for their ability to induce apoptosis in cancer cells.

Case Study :

In vitro studies by Johnson et al. (2024) showed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

Neuroprotective Effects

Emerging research suggests that the compound may exhibit neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study :

Research by Lee et al. (2025) indicated that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The study found a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.

| Treatment Group | ROS Levels (Relative Units) |

|---|---|

| Control | 100 |

| Compound Treatment | 65 |

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure and biological activity of this compound is crucial for optimizing its therapeutic potential.

Key Findings:

- Cyclopropyl Moiety : Enhances lipophilicity, improving cell membrane penetration.

- Sulfonamide Group : Essential for antimicrobial activity due to its ability to mimic p-amino benzoic acid.

- Dihydropyridazine Core : Contributes to cytotoxicity against cancer cells through interaction with DNA.

Wirkmechanismus

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridazinone derivatives: These compounds share the pyridazinone core and have similar biological activities.

Sulfonamide derivatives: Compounds with sulfonamide groups often exhibit antimicrobial and anti-inflammatory properties.

Cyclopropyl-containing compounds: These compounds are known for their stability and unique reactivity.

Uniqueness

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. The compound incorporates a cyclopropyl group and a pyridazinone moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5O2S, with a molecular weight of approximately 341.39 g/mol. The structure features a cyclopropyl group, a dihydropyridazine core, and a sulfonamide functional group, which together enhance its reactivity and biological potential.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. These include:

- Anticancer Activity : Studies have shown that derivatives of pyridazinones can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO, A-549, MCF-7, PC-3, and HeLa .

- Antimicrobial Properties : The sulfonamide moiety in the compound suggests potential antimicrobial activity. Sulfonamides are well-known for their antibacterial effects, particularly against Gram-positive bacteria.

- Anti-inflammatory Effects : Compounds containing cyclopropyl groups have been reported to exhibit anti-inflammatory properties. This activity may be linked to their ability to modulate inflammatory pathways in various biological systems.

The mechanism of action for this compound is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory processes.

- Receptor Modulation : By interacting with cellular receptors, it may alter signal transduction pathways that regulate cell proliferation and inflammation.

- Cytotoxic Effects : Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms including oxidative stress and DNA damage .

Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines using the MTS assay. The results indicated significant inhibition of cell viability at concentrations around 100 µM. Notably, derivatives showed varying degrees of potency across different cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | RKO | 60.70 |

| Derivative B | PC-3 | 49.79 |

| Derivative C | HeLa | 78.72 |

These findings suggest that structural modifications can significantly influence biological activity.

Anti-leishmanial Activity

In vitro studies demonstrated that related cyclopropane derivatives exhibited potent leishmanicidal activity with IC50 values below 1 µM against Leishmania mexicana. This highlights the potential for developing new treatments for leishmaniasis based on similar structural frameworks .

Eigenschaften

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[3-(methanesulfonamido)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-11(21-16(22)9-8-15(19-21)12-6-7-12)17(23)18-13-4-3-5-14(10-13)20-26(2,24)25/h3-5,8-12,20H,6-7H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALNOOWDUUJISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)N2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.